molecular formula C28H29FN6O5S B8756370 N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 748149-28-2

N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B8756370
CAS No.: 748149-28-2
M. Wt: 580.6 g/mol
InChI Key: KKRYAISWWLDSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfamoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and pyridinylsulfamoyl groups. Common reagents used in these reactions include amines, acyl chlorides, and sulfonamides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-Amino-1-butyl-3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide
  • N-{6-Amino-1-butyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide

Uniqueness

The presence of the fluorophenyl group in N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

748149-28-2

Molecular Formula

C28H29FN6O5S

Molecular Weight

580.6 g/mol

IUPAC Name

N-[6-amino-1-butyl-3-[(2-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-2-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C28H29FN6O5S/c1-2-3-16-34-26(30)25(27(37)35(28(34)38)18-20-8-4-5-9-22(20)29)32-24(36)17-19-11-13-21(14-12-19)41(39,40)33-23-10-6-7-15-31-23/h4-15H,2-3,16-18,30H2,1H3,(H,31,33)(H,32,36)

InChI Key

KKRYAISWWLDSGU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CC2=CC=CC=C2F)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)N

Origin of Product

United States

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